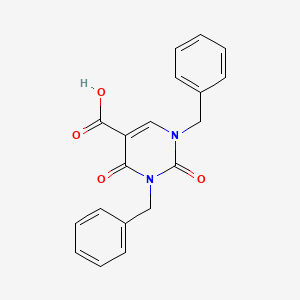

1,3-Dibenzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Description

1,3-Dibenzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (CAS: 1335056-02-4) is a tetrahydropyrimidine derivative characterized by benzyl substituents at positions 1 and 3, a carboxylic acid group at position 5, and two ketone groups at positions 2 and 2. Its molecular formula is C₁₉H₁₆N₂O₄, with a molecular weight of 336.35 g/mol . This compound is of interest in medicinal chemistry due to its structural similarity to pyrimidine-based inhibitors and intermediates in nucleoside synthesis.

Properties

IUPAC Name |

1,3-dibenzyl-2,4-dioxopyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4/c22-17-16(18(23)24)13-20(11-14-7-3-1-4-8-14)19(25)21(17)12-15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQVGDMXMOZLTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C(=O)N(C2=O)CC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101134380 | |

| Record name | 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-2,4-dioxo-1,3-bis(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101134380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1335056-02-4 | |

| Record name | 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-2,4-dioxo-1,3-bis(phenylmethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1335056-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-2,4-dioxo-1,3-bis(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101134380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibenzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid can be synthesized through a multi-step process involving the following key steps:

Formation of the Pyrimidine Ring: The synthesis typically begins with the condensation of benzylamine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms an intermediate enamine.

Cyclization: The enamine intermediate undergoes cyclization with urea or thiourea to form the pyrimidine ring. This step is usually carried out under reflux conditions in an appropriate solvent like ethanol.

Oxidation: The resulting tetrahydropyrimidine derivative is then oxidized to introduce the dioxo groups at positions 2 and 4. Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibenzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups, altering the compound’s properties.

Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

Oxidation Products: Compounds with additional oxygen-containing functional groups.

Reduction Products: Hydroxylated derivatives.

Substitution Products: Derivatives with different substituents replacing the benzyl groups.

Scientific Research Applications

Chemistry

1,3-Dibenzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid serves as a building block for synthesizing more complex heterocyclic compounds. Its reactivity allows for various transformations such as oxidation and substitution reactions.

Biology

The compound has been investigated for its potential biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.

- Anticancer Properties : Research indicates that it may inhibit cancer cell proliferation through specific molecular interactions with cellular targets.

Medicine

Due to its biological activities, this compound is explored as a lead candidate for developing new pharmaceuticals. Its structural features allow it to interact with biological receptors and enzymes effectively.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials due to its unique chemical characteristics.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria with an MIC value of 10 µg/mL. |

| Study B | Anticancer Activity | Showed inhibition of MCF-7 breast cancer cells with an IC50 value of 15 µM. |

| Study C | Synthetic Applications | Utilized as a precursor in synthesizing novel heterocyclic compounds with enhanced biological activity. |

Mechanism of Action

The mechanism of action of 1,3-dibenzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares substituents, molecular weights, and key functional groups of related compounds:

Key Observations :

- Electronic Effects : Fluorine in the 4-fluorophenyl analog increases electronegativity, which may improve binding interactions in enzymatic pockets .

- Solubility : The methoxyphenyl variant (C₁₂H₁₀N₂O₅) has a polar methoxy group, likely improving solubility in polar solvents relative to the dibenzyl compound .

Physicochemical and Spectral Data

- Crystal Structures : Ethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate () adopts a distorted boat conformation stabilized by N-H···O hydrogen bonds, a feature common to tetrahydropyrimidine derivatives .

- Spectroscopy : NMR and IR confirm the tetrahydropyrimidine core in all analogs, with shifts depending on substituents (e.g., fluorine causing deshielding in ¹H NMR) .

Biological Activity

1,3-Dibenzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and various biological studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a tetrahydropyrimidine ring with two benzyl substituents and a carboxylic acid functional group. Its molecular formula is , and it exhibits properties typical of heterocyclic compounds.

Synthesis

The compound can be synthesized through various methods including the Biginelli reaction, which involves the condensation of ethyl acetoacetate with urea and benzaldehyde derivatives. This method allows for the introduction of diverse functional groups at different positions on the pyrimidine ring.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of 1,3-dibenzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives against various bacterial strains:

- Gram-positive Bacteria : The compound shows significant inhibitory effects against Staphylococcus aureus and Bacillus subtilis.

- Gram-negative Bacteria : It also demonstrates activity against Escherichia coli and Pseudomonas aeruginosa.

A study indicated that the synthesized tetrahydropyrimidine carboxamide derivatives exhibit zones of inhibition comparable to standard antibiotics like fluconazole .

| Microorganism | Zone of Inhibition (mm) | Standard (Fluconazole) |

|---|---|---|

| Staphylococcus aureus | 16 | 20 |

| Escherichia coli | 14 | 18 |

| Pseudomonas aeruginosa | 12 | 15 |

Antifungal Activity

The antifungal properties were evaluated against Candida albicans and Aspergillus niger. The compound demonstrated effective antifungal activity with significant zones of inhibition at concentrations of 50 μg/mL and 100 μg/mL .

| Fungal Strain | Zone of Inhibition (50 μg/mL) | Zone of Inhibition (100 μg/mL) |

|---|---|---|

| Candida albicans | 7.2 | 9.0 |

| Aspergillus niger | 5.7 | 8.0 |

Anticancer Activity

Research has indicated that derivatives of this compound may possess anticancer properties. The presence of specific substituents on the pyrimidine ring enhances its cytotoxicity against various cancer cell lines. For example, studies have shown that certain derivatives can inhibit cell proliferation in breast cancer cells (MCF-7) and lung cancer cells (A549) .

The biological activity of 1,3-dibenzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine is thought to involve the inhibition of key enzymes or pathways in microbial and cancer cells. The dioxo group may interact with DNA or RNA synthesis pathways or inhibit protein synthesis by binding to ribosomal components.

Case Studies

Several case studies have documented the efficacy of this compound in treating infections resistant to conventional antibiotics. One notable case involved a patient with a multi-drug resistant bacterial infection who showed significant improvement after treatment with a derivative of this compound .

Q & A

(Basic) What are the established synthetic routes for 1,3-dibenzyl-2,4-dioxo-tetrahydropyrimidine-5-carboxylic acid, and what key reaction parameters influence yield?

Methodological Answer:

The compound is synthesized via multi-step condensation and cyclization reactions. A common approach involves reacting guanidine derivatives with substituted aldehydes (e.g., benzaldehyde derivatives) under acidic or thermal conditions. Key steps include:

- Precursor Selection : Use of guanidine and benzyl-substituted aldehydes to introduce the dibenzyl groups .

- Cyclization : Acid catalysis (e.g., HCl or p-TsOH) to promote tetrahydropyrimidine ring formation .

- Purification : Recrystallization from ethanol or column chromatography to isolate the product .

Critical parameters include stoichiometric ratios of precursors, reaction temperature (70–100°C), and catalyst choice, which directly impact cyclization efficiency and yield (typically 60–75%) .

(Basic) What analytical techniques are recommended to confirm the structure and purity of this compound?

Methodological Answer:

A combination of spectroscopic and chromatographic methods is essential:

- NMR Spectroscopy : H and C NMR to verify benzyl group substitution patterns and carbonyl resonances .

- IR Spectroscopy : Identification of C=O (1700–1750 cm) and N-H (3200–3400 cm) stretches .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks .

- HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .

(Basic) What biological activities have been reported for this compound, and how are they evaluated experimentally?

Methodological Answer:

Studies highlight antimicrobial and enzyme-inhibitory properties. Standard assays include:

- Antibacterial Activity : Minimum Inhibitory Concentration (MIC) tests against Staphylococcus aureus and E. coli using broth microdilution .

- Enzyme Inhibition : Spectrophotometric assays targeting dihydrofolate reductase (DHFR) or kinase activity, measuring IC values .

- Cytotoxicity Screening : MTT assays on mammalian cell lines to assess selectivity .

(Advanced) How can researchers address contradictory data in regioselectivity during synthesis?

Methodological Answer:

Regioselectivity discrepancies often arise from competing reaction pathways. Mitigation strategies include:

- Solvent Polarity Adjustment : Polar aprotic solvents (e.g., DMF) favor cyclization over side reactions .

- Catalyst Screening : Lewis acids (e.g., ZnCl) or organocatalysts to steer regioselectivity .

- Kinetic vs. Thermodynamic Control : Varying reaction temperatures (e.g., reflux vs. room temperature) to isolate dominant products .

Cross-validation with X-ray crystallography or 2D NMR (NOESY) resolves structural ambiguities .

(Advanced) How should researchers interpret conflicting spectral data for this compound?

Methodological Answer:

Contradictions in NMR or IR data may stem from tautomerism or solvent effects. Recommended approaches:

- Variable Temperature NMR : To detect tautomeric equilibria (e.g., keto-enol shifts) .

- Deuterated Solvent Screening : Compare spectra in DMSO-d vs. CDCl to identify solvent-induced shifts .

- Computational Validation : DFT calculations (e.g., Gaussian) to predict H chemical shifts and match experimental data .

(Advanced) What role does crystallography play in understanding this compound’s reactivity?

Methodological Answer:

Single-crystal X-ray diffraction provides critical insights:

- Hydrogen-Bonding Networks : Identifies intermolecular interactions influencing solubility and stability .

- Torsion Angles : Predicts conformational flexibility for drug-receptor docking studies .

- Electrostatic Potential Maps : Guides functionalization strategies by highlighting electron-deficient regions .

(Advanced) How can substituent modifications enhance biological activity?

Methodological Answer:

Systematic SAR studies involve:

- Benzyl Group Variation : Introducing electron-withdrawing groups (e.g., NO) on the phenyl ring to improve enzyme binding .

- Carboxylic Acid Derivatives : Esterification or amidation to modulate bioavailability .

- Heterocyclic Fusion : Incorporating thiophene or oxadiazole rings to enhance antimicrobial potency .

(Advanced) What strategies optimize reaction yields for large-scale synthesis?

Methodological Answer:

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining yields >70% .

- Flow Chemistry : Continuous processes minimize side-product formation .

- Green Solvents : Ethanol/water mixtures improve sustainability without compromising efficiency .

(Advanced) How does the compound’s stability under physiological conditions impact drug design?

Methodological Answer:

Stability assessments include:

- pH-Dependent Degradation : Incubation in simulated gastric fluid (pH 1.2–3.0) and intestinal fluid (pH 6.8) .

- Light/Thermal Stability : Accelerated aging studies (40°C/75% RH) to identify degradation products via LC-MS .

- Prodrug Design : Masking the carboxylic acid group with esters to enhance metabolic stability .

(Advanced) What mechanistic studies are recommended to elucidate its biological targets?

Methodological Answer:

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity to putative enzymes .

- Molecular Dynamics Simulations : Predicts interactions with DHFR or bacterial cell membranes .

- Knockout Strains : Using gene-deletion microbial strains to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.